

Unveiling the Therapeutic Potential of Benzyl-Morpholine Compounds: A Comparative Analysis

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Compound of Interest

Compound Name: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

Cat. No.: B054866

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A detailed examination of benzyl-morpholine derivatives reveals their promising activity as EZH2 inhibitors for cancer therapy, potent agents against malaria, and dual inhibitors of serotonin and norepinephrine reuptake for neurological disorders. This guide provides a cross-validation of experimental findings, comparing these novel compounds against established and alternative therapeutic agents, supported by experimental data and detailed methodologies.

This comparative guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of benzyl-morpholine compounds' performance. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Benzyl-Morpholine Derivatives as EZH2 Inhibitors in Non-Small Cell Lung Cancer

A series of synthesized benzomorpholine derivatives have demonstrated potent inhibitory activity against Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1] These

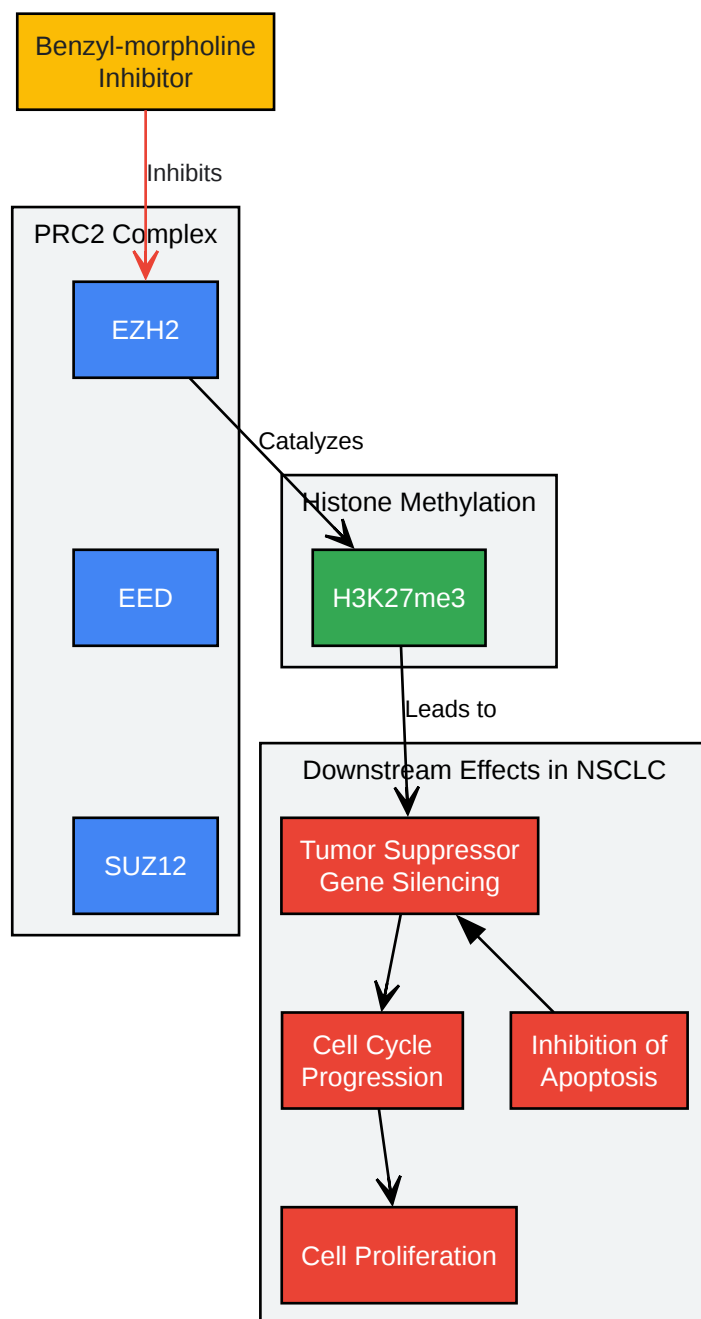
compounds have been shown to induce cell cycle arrest and reduce EZH2 expression in cancer cell lines.[1]

Comparative In Vitro Efficacy:

Compound	Target	Cell Line	IC50 (μM)	Alternative Compound	Target	Cell Line	IC50 (nM)
Benzylmorpholine 6y	EZH2	A549 (NSCLC)	1.1[1]	Tazemetostat (EPZ-6438)	EZH2	Various Lymphoma Lines	2-38[2][3]
Benzylmorpholine 6y	EZH2	NCI-H1975 (NSCLC)	1.1[1]	Tazemetostat (EPZ-6438)	EZH2 Mutant	DLBCL Xenograft Model	-

In Vivo Efficacy of Alternative Compound (Tazemetostat): In a xenograft model of EZH2 mutant diffuse large B-cell lymphoma (DLBCL), Tazemetostat demonstrated significant tumor growth inhibition.[2] Treatment with Tazemetostat also resulted in a reduction of H3K27me3 levels in vivo.[2]

EZH2 Signaling Pathway in NSCLC:



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Caption: EZH2 signaling pathway and the point of inhibition by benzyl-morpholine compounds.

Experimental Protocols:

In Vitro EZH2 Inhibition Assay:

A radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, SAM) is a common method to measure EZH2 activity.

- **Compound Preparation:** Serially dilute test compounds in DMSO.
- **Enzyme and Substrate Preparation:** Dilute recombinant PRC2 complex and histone H3 peptide in assay buffer.
- **Reaction Setup:** Add diluted compounds or DMSO (control) to a 96-well plate, followed by the enzyme-substrate mix. Pre-incubate to allow compound binding.
- **Reaction Initiation:** Add [^3H]-SAM to start the methylation reaction and incubate at 30°C.
- **Reaction Termination:** Add a stop solution (e.g., a high concentration of non-radiolabeled SAM).
- **Detection:** Measure radioactivity in each well using a microplate scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Model for NSCLC:

- **Cell Culture:** Culture human NSCLC cells (e.g., A549) under standard conditions.
- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice).
- **Tumor Implantation:** Subcutaneously inject a suspension of NSCLC cells into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor volume regularly using caliper measurements.
- **Treatment:** Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the benzyl-morpholine compound or vehicle control (e.g., orally or intraperitoneally) according to a predetermined schedule.
- **Efficacy Assessment:** Measure tumor volume throughout the study. At the end of the study, excise tumors and weigh them.

- Pharmacodynamic Analysis: Analyze tumor tissue for biomarkers, such as levels of H3K27me3, by Western blot or immunohistochemistry.

Benzyl-Morpholine Derivatives as Antimalarial Agents

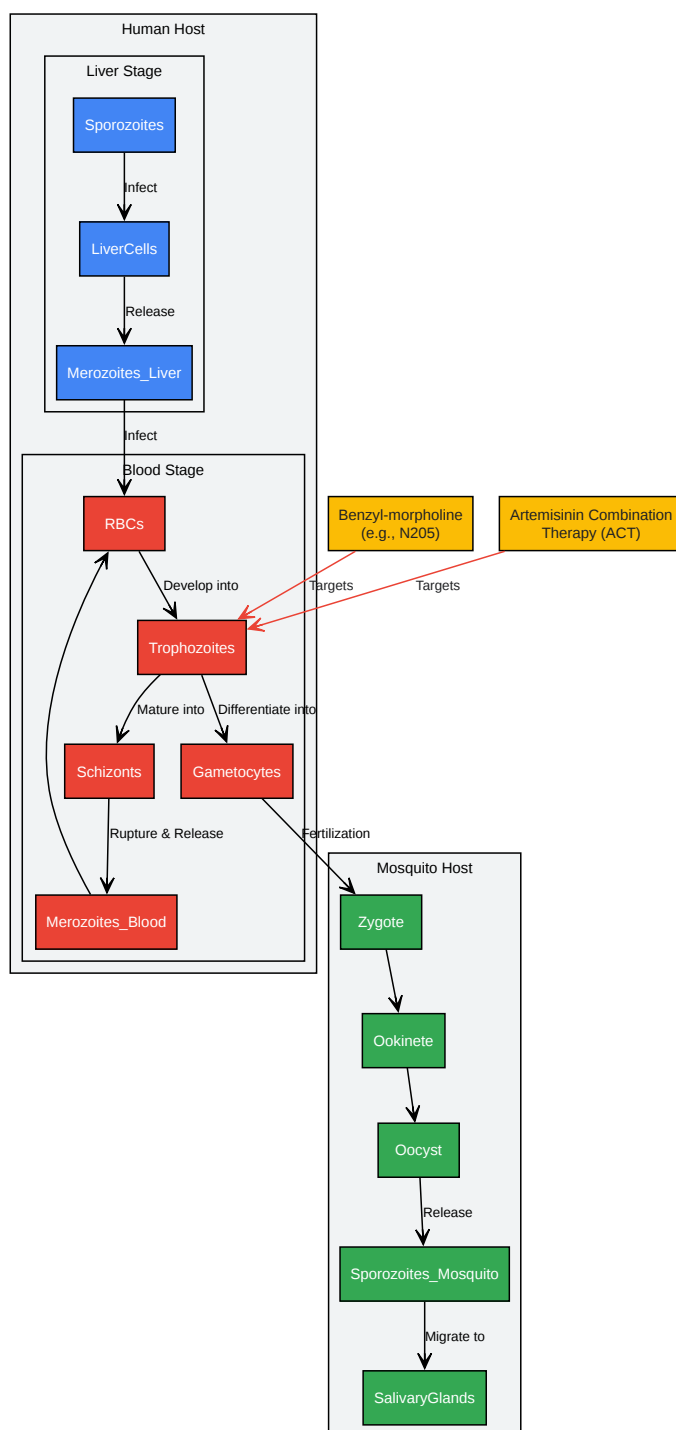
A series of benzylmorpholine 1,2,4,5-tetraoxane analogues have been synthesized and evaluated for their antimalarial activity. One promising compound, N205, has demonstrated potent in vitro activity against Plasmodium falciparum.[4]

Comparative In Vitro and In Vivo Efficacy:

Compound	Target Stage	P. falciparum Strain	In Vitro IC50 (nM)	Alternative Treatment	Target Stage	Efficacy
Benzyl-morpholine N205	Asexual Blood Stage	3D7	0.84[4]	Artemisinin Combination Therapy (ACT)	Asexual Blood Stage	High cure rates (>95%) in clinical trials[1][5][6]
Benzyl-morpholine N205	-	P. berghei (in vivo)	-	Artemisinin Combination Therapy (ACT)	Gametocytes	Reduces transmission

In Vivo Efficacy of Benzyl-morpholine N205: The compound was selected for in vivo efficacy studies in a mouse model (Plasmodium berghei), indicating a promising profile for further development.[4]

Plasmodium falciparum Lifecycle and Drug Targets:



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Caption: The lifecycle of *Plasmodium falciparum* and the stages targeted by antimalarial drugs.

Experimental Protocols:

In Vitro Antimalarial Assay (SYBR Green I-based):

- **Parasite Culture:** Maintain a continuous culture of *P. falciparum* (e.g., 3D7 strain) in human red blood cells.
- **Compound Preparation:** Prepare serial dilutions of the test compounds in an appropriate solvent.
- **Assay Setup:** In a 96-well plate, add parasitized red blood cells and the diluted compounds. Incubate under controlled atmospheric conditions.
- **Lysis and Staining:** After the incubation period, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
- **Fluorescence Measurement:** Measure fluorescence intensity using a plate reader.
- **Data Analysis:** Calculate the percentage of parasite growth inhibition compared to a drug-free control and determine the IC₅₀ value.

In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test):

- **Animal Model:** Use mice (e.g., BALB/c) of a specific age and weight.
- **Infection:** Inoculate mice intraperitoneally with *P. berghei*-infected red blood cells.
- **Treatment:** Administer the test compound orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
- **Parasitemia Determination:** On day 4 post-infection, collect blood from the tail vein of each mouse and prepare a thin blood smear.
- **Microscopic Examination:** Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
- **Efficacy Calculation:** Calculate the average percent suppression of parasitemia for each treatment group compared to the vehicle control group.

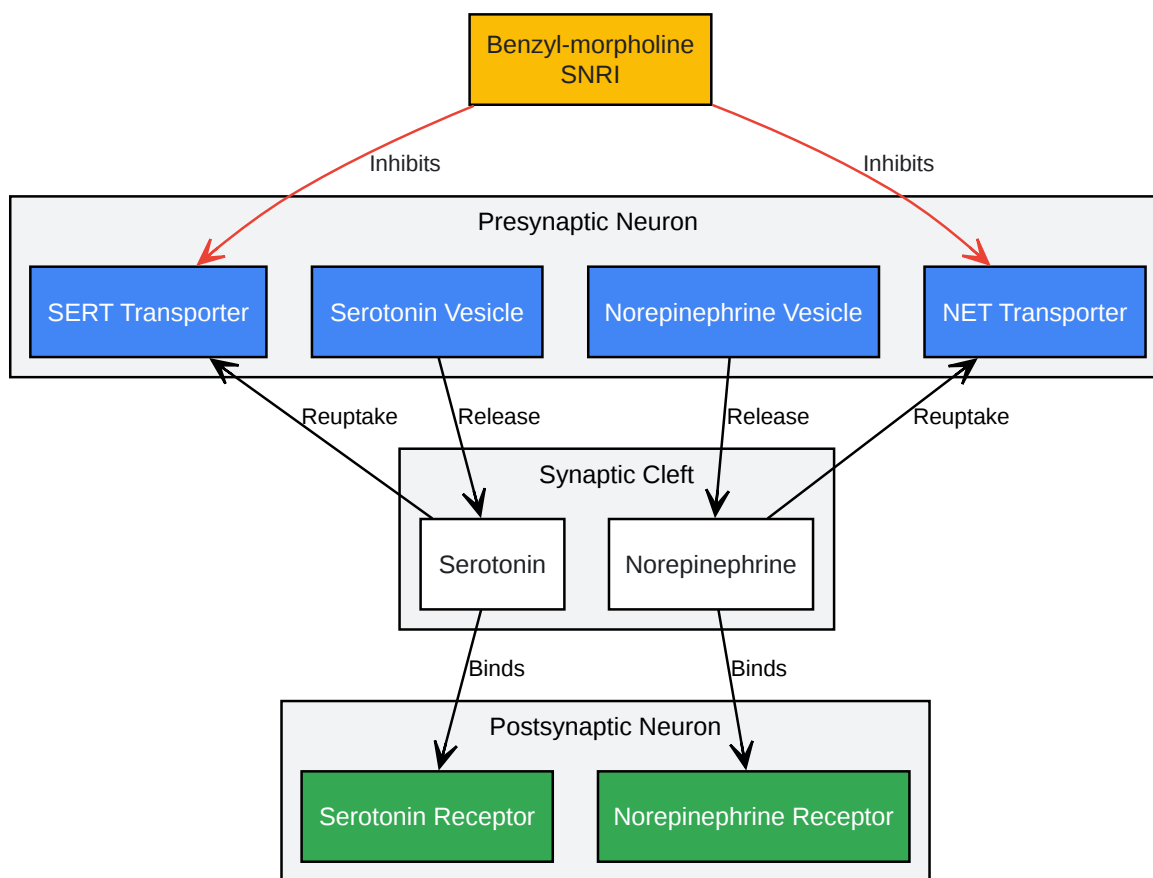
Benzyl-Morpholine Derivatives as Serotonin-Norepinephrine Reuptake Inhibitors

Certain benzyl morpholine derivatives have been identified as inhibitors of serotonin and norepinephrine reuptake, suggesting their potential for treating depression and other neurological disorders.[3] The structure-activity relationship studies indicate that the stereochemistry and substitution on the aryl rings are crucial for their activity and selectivity.

Comparative Binding Affinities:

Compound	Target	Ki (nM)	Alternative Compound	Target	Ki (nM)
(SS)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives	SERT/NET	Potent Inhibition (Specific values not publicly available)	Duloxetine	SERT	0.8
(RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives	SERT/NET	Potent Inhibition (Specific values not publicly available)	Duloxetine	NET	7.5

Serotonin and Norepinephrine Reuptake Mechanism:



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Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Experimental Protocols:

Serotonin and Norepinephrine Transporter Binding Assay:

- **Membrane Preparation:** Prepare cell membranes from cells expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
- **Radioligand:** Use a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
- **Assay Setup:** In a 96-well plate, incubate the cell membranes with the radioligand in the presence of various concentrations of the test compound.

- Incubation: Allow the binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation.

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